molecular formula C17H16F3N7O B2809065 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034600-53-6

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2809065
CAS No.: 2034600-53-6
M. Wt: 391.358
InChI Key: TXNHDPLSXNJOJJ-UHFFFAOYSA-N
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Description

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a pyrrolidine ring, a triazolopyridazine core, and a nicotinamide moiety with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyridazine ring system. Common reagents include hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable leaving group on the triazolopyridazine core.

    Attachment of the Nicotinamide Moiety: This step involves coupling the triazolopyridazine intermediate with a nicotinamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via nucleophilic or electrophilic trifluoromethylation reactions, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine core or the nicotinamide moiety, potentially leading to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme functions, receptor-ligand interactions, and cellular pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings. It may also be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it might inhibit an enzyme’s activity by binding to its active site or alter receptor signaling by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside share structural similarities with the nicotinamide moiety.

    Triazolopyridazine Compounds: Other triazolopyridazine derivatives, such as those used in medicinal chemistry for their anti-inflammatory or anticancer properties.

    Pyrrolidine-Containing Compounds: Compounds like pyrrolidine dithiocarbamate, which is used in various chemical and biological applications.

Uniqueness

What sets N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide apart is its combination of structural features. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the triazolopyridazine core provides a versatile scaffold for chemical modifications. This unique combination of properties makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N7O/c18-17(19,20)12-4-3-11(9-21-12)16(28)22-10-15-24-23-13-5-6-14(25-27(13)15)26-7-1-2-8-26/h3-6,9H,1-2,7-8,10H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNHDPLSXNJOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CN=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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